cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine
Overview
Description
cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine: is an organic compound with the molecular formula C7H15NO2S It is a cyclopentane derivative with a methylsulfonylmethyl group attached to the third carbon and an amine group attached to the first carbon
Biochemical Analysis
Biochemical Properties
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it has been observed that this compound can act as a substrate for certain enzymes, leading to the formation of specific products that are essential for various biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression that are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The binding of this compound to specific proteins can alter their conformation and activity, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylsulfonylmethane in the presence of a base, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, or thiols.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding amine or alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl-containing compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- Cyclopentanamine, 3-[(methylsulfonyl)methyl]-
- Cyclopentanone derivatives with sulfonyl groups
Uniqueness: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is unique due to its specific configuration and the presence of both a sulfonyl group and an amine group. This combination of functional groups provides distinct reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
(1S,3R)-3-(methylsulfonylmethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPQQXDKYFQBJ-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H]1CC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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